bis(2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol) hydrochloride
Overview
Description
Bis(2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol) hydrochloride is a chemical compound with a molecular weight of 318.81 . Its IUPAC name is 2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol hemihydrochloride .
Synthesis Analysis
The synthesis of pyrazole-based ligands, which are similar to the compound , has been demonstrated in various studies . These ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .Molecular Structure Analysis
The InChI code for this compound is 1S/2C6H11N3O.ClH/c21-5-4-6(7)9(8-5)2-3-10;/h24,10H,2-3,7H2,1H3;1H . This code provides a detailed description of the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving bis(2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol) hydrochloride are not mentioned in the search results, pyrazole-based ligands have been used in various applications including as a catalyst for hydrolysis reactions and oxidation .Physical And Chemical Properties Analysis
The compound has a molecular weight of 318.81 . More specific physical and chemical properties such as boiling point, density, solubility, and acidity coefficient are not available in the search results.Scientific Research Applications
Imidazole and Pyrazole Derivatives in Antitumor Activity
Imidazole Derivatives and Their Antitumor Activity : This review discusses various imidazole derivatives, including those related to pyrazole structures, and their potential as antitumor drugs. Some of these compounds have advanced past preclinical testing, indicating the role of similar structures in developing new antitumor agents and compounds with diverse biological properties (Iradyan et al., 2009).
Synthesis and Application of Related Compounds
A Practical Synthesis of 5,5′-Methylene-bis(benzotriazole) : This paper describes a practical method for synthesizing a compound that, like the target compound, involves complex nitrogen-containing structures. It highlights the importance of such molecules in creating metal passivators and light-sensitive materials, suggesting potential research applications for similar compounds (Gu et al., 2009).
Environmental and Health Impact Studies
Bisphenol A (BPA) Research : Although not directly related, research on BPA's environmental and health impacts provides a framework for studying similar compounds. Understanding BPA's endocrine-disrupting effects and its widespread human exposure could guide research on related compounds, focusing on environmental persistence, bioaccumulation, and potential health risks (vom Saal & Hughes, 2005).
Heterocyclic Chemistry and Drug Development
Chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones : This review emphasizes the reactivity and application of dicyanomethylene pyrazoline derivatives in synthesizing heterocyclic compounds and dyes, hinting at the synthetic versatility and potential application of similar pyrazoline-based compounds in creating novel materials and therapeutic agents (Gomaa & Ali, 2020).
properties
IUPAC Name |
2-(5-amino-3-methylpyrazol-1-yl)ethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H11N3O.ClH/c2*1-5-4-6(7)9(8-5)2-3-10;/h2*4,10H,2-3,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWQFDQNSSQKSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)CCO.CC1=NN(C(=C1)N)CCO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
bis(2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol) hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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